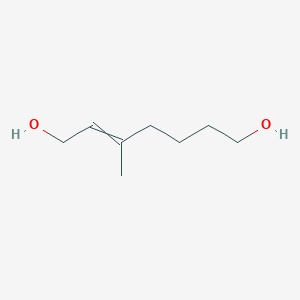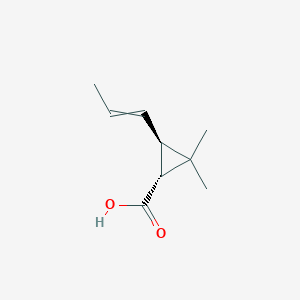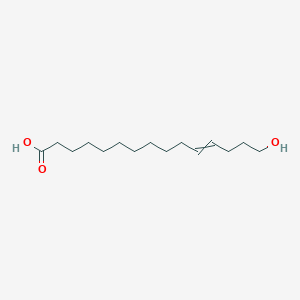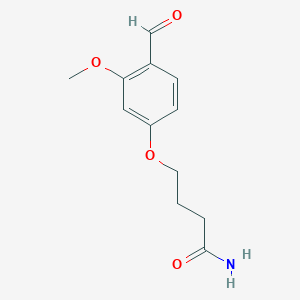
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features both alkenyl and alkynyl groups attached to the nitrogen atom, along with a methyl-substituted benzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride, but-2-en-1-amine, and but-2-yn-1-amine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran.
Procedure: The amines are added to the sulfonyl chloride under controlled temperature conditions, typically between 0°C to 25°C, to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, focusing on factors like temperature control, reagent purity, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The alkenyl and alkynyl groups can be oxidized to form epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated sulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to sulfonamide groups.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-chlorobenzene-1-sulfonamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
N-(But-2-en-1-yl)-N-(but-2-yn-1-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both alkenyl and alkynyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
491879-52-8 |
|---|---|
Molecular Formula |
C15H19NO2S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-but-2-enyl-N-but-2-ynyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4,6,8-11H,12-13H2,1-3H3 |
InChI Key |
TXGMBTYQPUMOST-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN(CC#CC)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)



![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)


![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)


![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)

